molecular formula C20H23N5O3 B2712302 N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide CAS No. 2210137-48-5

N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide

Cat. No.: B2712302
CAS No.: 2210137-48-5
M. Wt: 381.436
InChI Key: WJBLNMAXXUXVFW-UHFFFAOYSA-N
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Description

N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a dihydropyridopyrimidine core, and a benzamide group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridopyrimidine core, followed by the introduction of the morpholine ring and the benzamide group. Common reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridopyrimidine derivatives and morpholine-containing molecules. Examples include:

  • Dihydropyridopyrimidine analogs with different substituents.
  • Morpholine derivatives with varying functional groups.

Uniqueness

What sets N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide apart is its unique combination of structural features, which may confer distinct biological or chemical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-17(14-21-19(27)15-5-2-1-3-6-15)25-8-4-7-16-13-22-20(23-18(16)25)24-9-11-28-12-10-24/h1-3,5-6,13H,4,7-12,14H2,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLNMAXXUXVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CNC(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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